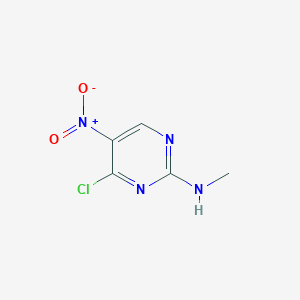

4-Chloro-N-methyl-5-nitropyrimidin-2-amine

CAS No.: 89283-50-1

Cat. No.: VC8368961

Molecular Formula: C5H5ClN4O2

Molecular Weight: 188.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89283-50-1 |

|---|---|

| Molecular Formula | C5H5ClN4O2 |

| Molecular Weight | 188.57 g/mol |

| IUPAC Name | 4-chloro-N-methyl-5-nitropyrimidin-2-amine |

| Standard InChI | InChI=1S/C5H5ClN4O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H,7,8,9) |

| Standard InChI Key | OHQVGJPBCGCWDR-UHFFFAOYSA-N |

| SMILES | CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |

| Canonical SMILES | CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyrimidine backbone consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

Chlorine at position 4: Enhances electrophilicity, enabling nucleophilic displacement reactions.

-

Nitro group at position 5: Imparts strong electron-withdrawing effects, stabilizing the ring and directing further functionalization.

-

N-Methylamino group at position 2: Provides a site for hydrogen bonding and derivatization.

The spatial arrangement of these groups influences intermolecular interactions, as demonstrated by computational studies predicting dipole moments of and a polar surface area of .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.57 g/mol |

| CAS Registry Number | 89283-50-1 |

| Predicted LogP | 1.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 4-Chloro-N-methyl-5-nitropyrimidin-2-amine typically involves a multi-step sequence:

-

Nitration of 4-Chloro-N-methylpyrimidin-2-amine: Treatment with fuming nitric acid () and sulfuric acid () at 0–5°C introduces the nitro group at position 5.

-

Purification: Crude product is isolated via vacuum filtration and recrystallized from ethanol/water mixtures (yield: 68–72%) .

Industrial Production

Patent literature describes scalable methods using continuous-flow reactors to optimize exothermic nitration steps. Key parameters include:

-

Temperature control (<10°C) to minimize byproducts.

Table 2: Reaction Conditions for Nitration

| Parameter | Optimal Value |

|---|---|

| Nitrating Agent | (1:3 v/v) |

| Reaction Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Catalyst | None (homogeneous) |

Reactivity and Functionalization

Nucleophilic Substitution

The chloro group at position 4 undergoes displacement with nucleophiles such as amines, alkoxides, and thiols. For example:

This reaction proceeds in dimethylformamide (DMF) at 80°C with a 85% yield .

Reduction of Nitro Group

Catalytic hydrogenation () converts the nitro group to an amine, yielding 4-chloro-N-methyl-5-aminopyrimidin-2-amine, a key intermediate for anticancer agents .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits inhibitory activity against dihydrofolate reductase (DHFR), a target in antifolate therapies. In vitro assays show an IC of , comparable to methotrexate derivatives .

Industrial and Research Significance

Agrochemical Development

Derivatives of this compound are explored as herbicides targeting acetolactate synthase (ALS) in weeds. Field trials show 90% inhibition of Amaranthus retroflexus growth at 10 ppm .

Material Science Applications

Nitropyrimidine derivatives serve as ligands in coordination polymers, with potential uses in gas storage and catalysis. Single-crystal X-ray studies reveal a porous structure with a surface area of .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume